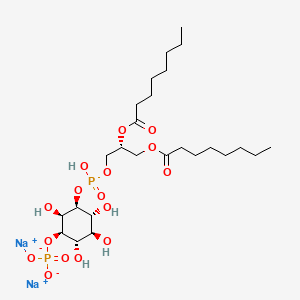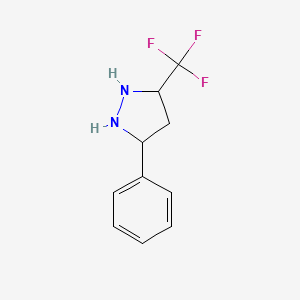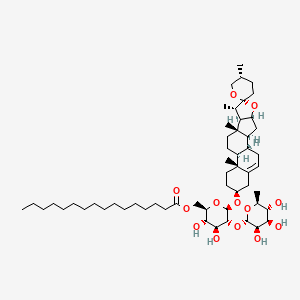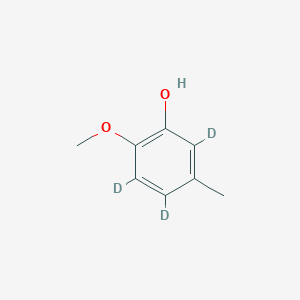
2-Methoxy-5-methylphenol-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-methylphenol-d3 typically involves the deuteration of 2-Methoxy-5-methylphenol. This process can be achieved through catalytic exchange reactions using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure the selective replacement of hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced catalytic systems to achieve efficient deuteration. The product is then purified using techniques such as distillation and recrystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-methylphenol-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its non-deuterated form.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Non-deuterated 2-Methoxy-5-methylphenol.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-Methoxy-5-methylphenol-d3 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-methylphenol-d3 involves its interaction with various molecular targets. The deuterium atoms in the compound can influence the rate of chemical reactions and metabolic pathways. This isotopic effect is utilized to study the pharmacokinetics and metabolic stability of drugs. The compound’s interaction with enzymes and receptors can provide insights into its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-methylphenol: The non-deuterated form of the compound.
2,3-Diethyl-5-methylpyrazine: Another deuterated compound used in similar applications.
Uniqueness
2-Methoxy-5-methylphenol-d3 is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium atoms enhances the compound’s stability and allows for precise tracing in various studies. This makes it a valuable tool in fields such as pharmacokinetics, metabolic studies, and reaction mechanism analysis .
Properties
Molecular Formula |
C8H10O2 |
|---|---|
Molecular Weight |
141.18 g/mol |
IUPAC Name |
2,4,5-trideuterio-6-methoxy-3-methylphenol |
InChI |
InChI=1S/C8H10O2/c1-6-3-4-8(10-2)7(9)5-6/h3-5,9H,1-2H3/i3D,4D,5D |
InChI Key |
IFNDEOYXGHGERA-QGZYMEECSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C)[2H])O)OC)[2H] |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


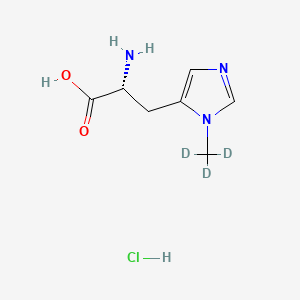
![(3S,8S,9S,10R,13R,14S,17R)-3,10,13-trimethyl-17-[(2R,5R)-6,6,6-trifluoro-5-hydroxy-5-methylhexan-2-yl]-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B12366913.png)

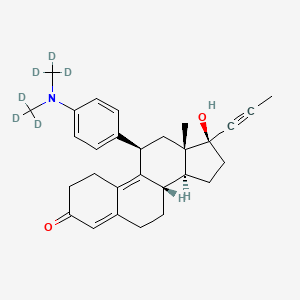


![(3S)-3-(1H-benzimidazol-2-ylamino)-N-(cyanomethyl)-N-methyl-3-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B12366938.png)
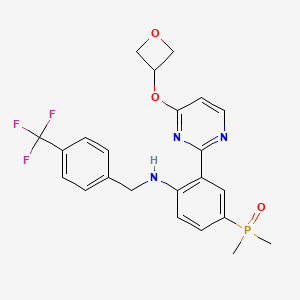
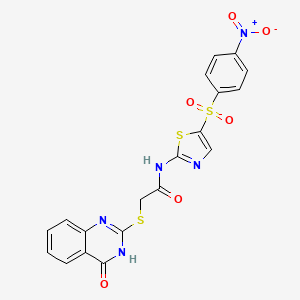
![4-(7-Nitro-benzo[1,2,5]oxadiazol-4-ylamino)-benzoic acid](/img/structure/B12366966.png)
